1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester
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Overview
Description
1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester typically involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives. Common synthetic routes include:
Phillips–Ladenburg Method: This method involves the reaction of 1,2-diaminobenzene with carboxylic acids in the presence of hydrochloric acid as a catalyst.
Weidenhagen Method: This method uses aldehydes or ketones to react with 1,2-diaminobenzenes.
One-Pot Synthesis: An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has also been reported.
Chemical Reactions Analysis
1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used.
Scientific Research Applications
1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester involves its interaction with various molecular targets:
Enzyme Inhibition: It acts as an inhibitor of enzymes involved in critical biological pathways, such as tubulin polymerization in parasitic nematodes.
Molecular Targets: The compound targets enzymes and proteins, disrupting their normal function and leading to therapeutic effects.
Pathways Involved: It affects pathways related to cell division, microbial growth, and metabolic processes.
Comparison with Similar Compounds
1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester can be compared with other benzimidazole derivatives:
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar mechanism of action.
Thiabendazole: Known for its antifungal and antiparasitic properties.
Biological Activity
1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzimidazole ring substituted with a carboxylic acid and an amino group. The ethyl ester form enhances its solubility and bioavailability. Various synthetic routes have been explored to obtain this compound, often involving the use of carbodiimide coupling agents for efficient esterification processes .
Table 1: Summary of Synthetic Methods for 1H-Benzimidazole-5-carboxylic Acid Derivatives
Methodology | Description | Yield (%) |
---|---|---|
Microwave-Assisted Synthesis | Rapid synthesis with high efficiency | 85-95 |
Conventional Heating | Traditional reflux methods with longer reaction times | 60-75 |
One-Pot Synthesis | Sequential reactions in a single vessel | 70-90 |
Anticancer Properties
Research indicates that derivatives of benzimidazole, including 1H-benzimidazole-5-carboxylic acid, exhibit significant anticancer activity. For instance, certain derivatives have been shown to induce apoptosis in leukemic cells, with IC50 values as low as 3 µM . The mechanism involves cell cycle arrest at the S/G2 phase and downregulation of cyclins and CDKs, which are crucial for cell proliferation.
Case Study: Antileukemic Activity
A study evaluated the cytotoxic effects of a methyl-substituted derivative on various leukemic cell lines. The findings revealed that this compound not only induced apoptosis but also increased DNA strand breaks, indicating its potential as an effective chemotherapeutic agent .
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial properties. The ethyl ester form has been particularly noted for its activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin and ampicillin .
Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12 µg/mL | |
Escherichia coli | 20 µg/mL | |
Klebsiella pneumoniae | 15 µg/mL |
Other Biological Activities
1H-benzimidazole derivatives have also been investigated for their potential as anti-inflammatory agents and neuraminidase inhibitors. For example, one study found that certain compounds exhibited moderate inhibitory activity against neuraminidase enzymes, suggesting their utility in treating viral infections .
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological targets:
- Microtubule Inhibition : Many benzimidazoles disrupt microtubule formation, which is crucial for cell division.
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Apoptotic Pathways : Activation of caspases and modulation of apoptotic proteins are common mechanisms through which these compounds exert their effects.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-amino-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)6-3-8-9(4-7(6)11)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
ACQRNOQGBGDKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1N)N=CN2 |
Origin of Product |
United States |
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